![molecular formula C16H19NO B14200200 2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one CAS No. 922171-25-3](/img/structure/B14200200.png)
2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-7-phenyl-2-azaspiro[45]dec-7-en-1-one is a spiro compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spiro junction. One common method involves the use of cyclization reactions where a nitrogen-containing precursor reacts with a phenyl-substituted compound under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
Industry: It is used in the development of new polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene
- 7-Methyl-2-phenyl-1,3,6-trioxaspiro[4.5]dec-7-ene
- Spirotetramat
Uniqueness
2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one is unique due to its specific spiro structure and the presence of both a nitrogen atom and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
922171-25-3 |
|---|---|
Fórmula molecular |
C16H19NO |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2-methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one |
InChI |
InChI=1S/C16H19NO/c1-17-11-10-16(15(17)18)9-5-8-14(12-16)13-6-3-2-4-7-13/h2-4,6-8H,5,9-12H2,1H3 |
Clave InChI |
SCXHQCJJFABKCS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1=O)CCC=C(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


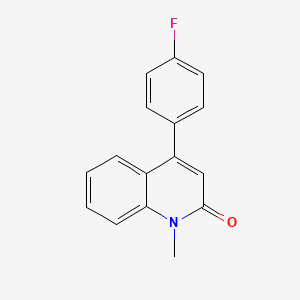
![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
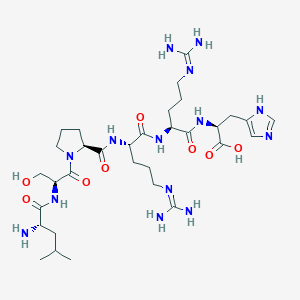
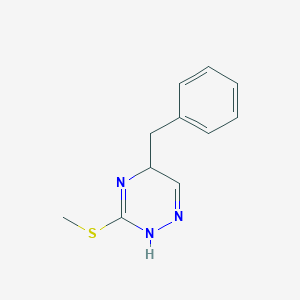
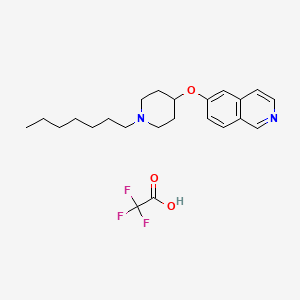
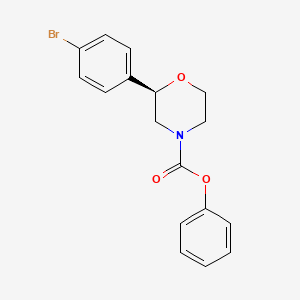
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
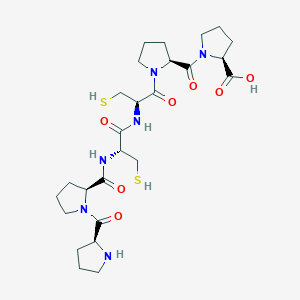
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
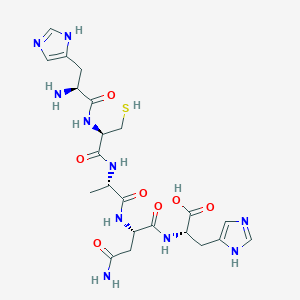
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
